tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Description
tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a spirocyclic amine derivative featuring a bicyclic structure with nitrogen atoms at positions 2 and 6. The tert-butyloxycarbonyl (Boc) group at the 2-position provides steric protection and modulates reactivity, while the hydrochloride salt enhances aqueous solubility. This compound is of interest in medicinal chemistry as a building block for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes requiring rigid, conformationally restricted scaffolds .
Properties
IUPAC Name |
tert-butyl 2,8-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-12(9-14)5-4-6-13-7-12;/h13H,4-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLWPMSBSJZMIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-45-8 | |
| Record name | 2,6-Diazaspiro[3.5]nonane-2-carboxylic acid, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves the reaction of 2,6-diazaspiro[3.5]nonane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: The major products are substituted spirocyclic compounds.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
Drug Development
tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hydrochloride serves as a building block in the synthesis of various pharmaceutical compounds. Its unique structural features make it a valuable intermediate in the design of drugs targeting central nervous system disorders and other therapeutic areas. The spirocyclic structure is particularly beneficial for enhancing bioactivity and selectivity in drug candidates .
Anticancer Activity
Research has indicated that derivatives of diazaspiro compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the diazaspiro framework can lead to compounds with enhanced cytotoxicity against various cancer cell lines . The specific role of this compound in these studies is still under investigation, but its potential as a precursor for more potent agents is notable.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Spiro Compounds : Utilizing cyclization reactions to form the spirocyclic structure.
- Carboxylation Reactions : Introducing carboxylate groups through nucleophilic substitution methods.
These methodologies are crucial for producing high-purity compounds suitable for biological testing and further development .
Case Study: CNS Disorders
A recent study explored the effects of diazaspiro compounds on neurodegenerative diseases. Researchers synthesized several derivatives of this compound and evaluated their neuroprotective effects in vitro. The findings suggested that certain modifications could enhance neuroprotective properties, indicating potential applications in treating conditions like Alzheimer's disease .
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial properties of spiro compounds derived from this compound. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a scaffold for developing new antimicrobial agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to analogs based on:
- Spiro ring size (e.g., [3.5] vs. [3.3], [4.4], or [4.5]).
- Substituent position (Boc group at 2-, 6-, or 7-position).
- Counterion (hydrochloride vs. oxalate).
Detailed Comparative Analysis
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas where explicit data were unavailable.
Critical Findings
Larger systems (e.g., [4.5] in CAS 1279844-25-5) enhance conformational flexibility, favoring interactions with larger binding pockets .
The 7-carboxylate isomer (CAS 1023301-84-9) shifts steric effects, altering selectivity in kinase inhibition assays .
Counterion Effects :
- Hydrochloride salts (e.g., CAS 887120-96-9) exhibit superior aqueous solubility compared to oxalate salts (e.g., CAS 1523571-08-5), which require stringent storage conditions (2–8°C, inert atmosphere) .
Synthesis and Purity :
- High-purity analogs (e.g., 98% purity for CAS 1023301-84-9) are achievable via optimized Boc-protection strategies, whereas oxalate salts often require additional purification steps .
Biological Activity
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS: 1965309-45-8) is a spirocyclic compound characterized by its unique bicyclic structure that incorporates nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in the synthesis of nitrogen-containing heterocycles.
- Molecular Formula : C₁₂H₂₃ClN₂O₂
- Molecular Weight : 262.78 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research into the biological activity of this compound is still emerging, but preliminary studies suggest that compounds with similar diazaspiro structures may exhibit various pharmacological properties. These include potential applications in anti-cancer therapies, antimicrobial activities, and neuroprotective effects.
Pharmacological Properties
- Antimicrobial Activity : Compounds similar to tert-butyl 2,6-diazaspiro[3.5]nonane have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.
- Neuroprotective Effects : Some studies indicate that spirocyclic compounds can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative disease research.
- Anticancer Potential : The structural features of diazaspiro compounds may contribute to their ability to inhibit cancer cell proliferation.
Comparative Analysis with Related Compounds
The following table compares tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate with other related compounds based on their biological activities:
| Compound Name | Molecular Formula | Notable Activities |
|---|---|---|
| Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | C₁₂H₂₃ClN₂O₂ | Antimicrobial, neuroprotective |
| 1,4-Diazabicyclo[2.2.2]octane | C₈H₁₄N₂ | Strong base in organic synthesis |
| 1-Azabicyclo[3.3.0]octan-3-one | C₈H₁₃N | Exhibits interesting biological activities |
| 2,6-Diazaadamantane | C₈H₁₄N₂ | Stability and potential medicinal use |
Case Studies and Research Findings
- Synthesis and Characterization : A study demonstrated the synthesis of tert-butyl 2,6-diazaspiro[3.5]nonane derivatives and explored their reactivity in various chemical environments, highlighting their versatility as synthetic intermediates for pharmaceuticals .
- Biological Screening : Preliminary screening assays indicated that derivatives of diazaspiro compounds exhibited significant inhibition of bacterial growth at concentrations as low as 10 µM . Further studies are required to elucidate the mechanisms behind these effects.
- Mechanistic Insights : Research into the mechanism of action for similar compounds revealed that they may interact with specific cellular pathways involved in apoptosis and cell cycle regulation . This suggests a multifaceted approach to understanding their therapeutic potential.
Q & A
Basic: What are the key synthetic strategies for preparing tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hydrochloride?
Answer:
The synthesis typically involves multi-step routes, including:
- Boc-protection and cyclization : Tert-butyl groups are introduced via Boc-protection of diazaspiro intermediates. For example, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate derivatives are synthesized using anhydrous CH₂Cl₂ and triethylamine (TEA) as a base, followed by acylation or alkylation .
- Hydrochloride salt formation : Post-synthesis, the free base is treated with hydrochloric acid (HCl) in dioxane or ethanol to yield the hydrochloride salt. Azeotropic removal of solvents (e.g., toluene) ensures product purity .
- Critical parameters : Reaction temperature (0°C to rt), stoichiometry of acyl chlorides, and purification via flash chromatography or HPLC are essential for reproducibility .
Basic: How is the compound characterized, and what analytical methods are prioritized?
Answer:
Key characterization methods include:
- LCMS and HPLC : Used to confirm molecular weight (e.g., m/z 727 [M+H]+) and purity. Reverse-phase HPLC with MeCN/water (0.1% formic acid) and C18 columns resolves spirocyclic impurities .
- NMR spectroscopy : ¹H and ¹³C NMR identify spirocyclic backbone geometry and Boc-protection efficiency.
- Elemental analysis : Validates stoichiometry of the hydrochloride salt .
Basic: What purification methods are effective for isolating this spirocyclic compound?
Answer:
- HPLC purification : Employed for high-purity (>95%) isolation. Mobile phases like MeCN/water with formic acid modifiers enhance separation efficiency .
- Azeotropic drying : Post-reaction, solvents like toluene remove residual water, critical for hydrochloride salt stability .
- Flash chromatography : Silica gel columns with gradients of ethyl acetate/hexanes separate Boc-protected intermediates .
Advanced: How can computational modeling optimize the design of derivatives for sigma receptor binding?
Answer:
- Docking studies : Molecular docking into sigma receptor active sites (PDB: 6DK1) identifies favorable interactions of the spirocyclic core. Modifications at the 2- and 6-positions are screened for binding affinity .
- DFT calculations : Assess electronic effects of substituents (e.g., trifluoromethyl groups) on stability and reactivity .
- SAR analysis : Correlate spirocycle ring size (e.g., 3.5 vs. 4.5) with receptor selectivity using in vitro binding assays .
Advanced: How should researchers address contradictions in reported synthetic yields or purity?
Answer:
- Variable reaction conditions : Differences in solvent polarity (DMF vs. CH₂Cl₂) and catalysts (e.g., tetrabutylammonium iodide) impact yields. Systematic optimization of temperature (e.g., 80°C for alkylation) is recommended .
- Impurity profiling : Compare HPLC retention times (e.g., 1.27 vs. 1.32 minutes) to identify side products like uncyclized amines or de-Boc intermediates .
- Batch-to-batch validation : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to minimize oxidation or hydrolysis .
Advanced: What role does the spirocyclic structure play in modulating biological activity?
Answer:
- Conformational rigidity : The spiro[3.5]nonane scaffold restricts rotational freedom, enhancing binding to sterically constrained targets like sigma receptors .
- Solubility and bioavailability : The hydrochloride salt improves aqueous solubility, while the tert-butyl group enhances membrane permeability .
- Metabolic stability : Spirocycles resist cytochrome P450 oxidation, making them suitable for in vivo studies .
Table 1: Key Physicochemical and Synthetic Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
